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Abstract
This technical guide provides a comprehensive overview of 4-(Morpholine-4-
carbonyl)benzaldehyde, a versatile bifunctional building block crucial in modern medicinal

chemistry and organic synthesis. We delve into two primary, robust synthetic methodologies:

palladium-catalyzed aminocarbonylation and classical amide coupling via carboxylic acid

activation. The document explains the underlying chemical principles and rationale for

procedural choices, offering field-proven insights for researchers. Furthermore, a detailed guide

to the structural characterization of the title compound is presented, including an analysis of

expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). This whitepaper is designed to

serve as a practical resource for scientists engaged in drug discovery and development,

providing the necessary technical details to synthesize, purify, and validate this important

chemical intermediate.

Introduction: A Privileged Scaffold in Drug
Discovery
4-(Morpholine-4-carbonyl)benzaldehyde (CAS No. 58287-80-2) is a key organic intermediate

whose value is derived from its unique trifecta of chemical functionalities: an electrophilic

aldehyde, a robust tertiary amide, and the morpholine heterocycle.[1][2] The aldehyde group

serves as a versatile handle for a multitude of chemical transformations, including reductive
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aminations, Wittig reactions, and condensations, enabling the construction of complex

molecular architectures.[2]

Simultaneously, the morpholine moiety is considered a "privileged pharmacophore" in

medicinal chemistry.[2] Its incorporation into drug candidates is a well-established strategy to

enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles,

thereby increasing the likelihood of clinical success.[2] Consequently, 4-(Morpholine-4-
carbonyl)benzaldehyde is a highly sought-after starting material for synthesizing novel

therapeutic agents, with reported applications in the development of anti-cancer and anti-

inflammatory drugs.[1]

This guide provides a detailed examination of its synthesis and characterization, empowering

researchers to confidently produce and utilize this compound in their discovery programs.

Physicochemical and Structural Properties
A summary of the key identifiers and physical properties for 4-(Morpholine-4-
carbonyl)benzaldehyde is provided below.

Property Value Reference(s)

CAS Number 58287-80-2 [1][3]

Molecular Formula C₁₂H₁₃NO₃ [1][3][4]

Molecular Weight 219.24 g/mol [1][3][4]

IUPAC Name
4-(morpholine-4-

carbonyl)benzaldehyde
[3]

Appearance Off-white solid [1]

Purity ≥ 99% (GC) [1]

Synthesis Methodologies: A Comparative Analysis
The synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde can be approached from two

principal strategic directions. The first involves forming the C-N amide bond using a pre-

functionalized benzaldehyde derivative (e.g., a 4-halobenzaldehyde). The second, more
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traditional route, involves creating the amide bond from 4-carboxybenzaldehyde. Both methods

are reliable and scalable, with the choice often depending on the availability of starting

materials and specific laboratory capabilities.

Method A: Palladium-Catalyzed Aminocarbonylation
This modern approach utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of

contemporary C-N bond formation.[2] This method is highly efficient and notable for its

tolerance of the aldehyde functional group.

Causality and Experimental Rationale: The success of this reaction hinges on the specific

catalyst system. Palladium diacetate (Pd(OAc)₂) serves as the catalyst precursor.[2][4] It is

paired with a specialized phosphine ligand, Xantphos (4,5-bis(diphenylphosphino)-9,9-

dimethylxanthene).[2][4] Xantphos is crucial due to its "wide bite angle," a structural feature that

promotes the final, desired reductive elimination step in the catalytic cycle, thereby increasing

reaction efficiency and yield.[2] A base, such as 4-dimethylaminopyridine (DMAP), is required

to act as a stoichiometric proton scavenger, neutralizing the hydrogen halide formed during the

reaction.[2][4] Microwave irradiation is often employed to drastically reduce reaction times from

hours to minutes by providing rapid and uniform heating.[4]

Starting Materials:
- 4-Halobenzaldehyde

- Morpholine

Microwave Vial

Catalyst System:
- Pd(OAc)₂

- Xantphos Ligand
- DMAP (Base)

1,4-Dioxane
(Solvent)

Microwave Irradiation
(e.g., 90°C, 20 min)

Sealed Aqueous Workup
(EtOAc/Water Extraction)

Crude Mixture Flash Chromatography
(Silica Gel)

Organic Extract
Final Product:

4-(Morpholine-4-carbonyl)-
benzaldehyde

Purified
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Caption: Palladium-Catalyzed Synthesis Workflow.

Experimental Protocol: Palladium-Catalyzed Synthesis

Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the aryl

halide (e.g., 4-bromobenzaldehyde, 1.0 eq).

Reagent Addition: Add morpholine (2.0 eq), palladium diacetate (Pd(OAc)₂, 0.05 eq),

Xantphos (0.05 eq), and 4-dimethylaminopyridine (DMAP, 2.0 eq).[4]

Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for

20-30 minutes.[4]

Workup: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the

residue with ethyl acetate and wash with water. Separate the organic layer, dry it over

anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate and purify the crude product by flash column

chromatography on silica gel, using an eluent system such as petroleum ether/ethyl acetate

to afford the pure product.[4]

Method B: Amide Coupling via Carboxylic Acid
Activation
This classic and highly reliable method involves the direct coupling of a carboxylic acid and an

amine, facilitated by a chemical activating agent. It is a foundational reaction in peptide and

medicinal chemistry.[5]

Causality and Experimental Rationale: Direct reaction between a carboxylic acid (4-

carboxybenzaldehyde) and an amine (morpholine) is unfavorable due to a competing acid-

base reaction that forms a non-reactive ammonium carboxylate salt. To overcome this, a

coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used.[5] EDC

activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This

intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and

improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps
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the O-acylisourea to form an active ester, which is less prone to side reactions and reacts

cleanly with the amine to form the desired amide bond.[5] A tertiary amine base (e.g., DIEA or

Et₃N) is used to scavenge the HCl byproduct from the EDC reagent and maintain a basic pH.

[6]

Experimental Protocol: EDC/HOBt Amide Coupling

Initial Setup: In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in a suitable

aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Reagent Addition: Add HOBt (0.1-1.0 eq), EDC (1.0 eq), and DMAP (1.0 eq).[5]

Amine Addition: Add morpholine (1.2 eq) to the stirring solution.

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be

monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-

12 hours.

Workup: Upon completion, concentrate the reaction mixture. Dilute the residue with ethyl

acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate

solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the resulting crude material via flash column chromatography as described in Method

A.

Comprehensive Structural Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the

synthesized 4-(Morpholine-4-carbonyl)benzaldehyde. The following section details the

expected data from standard analytical techniques.
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Technique Expected Observations

¹H NMR

Aldehyde Proton (CHO): Singlet, ~10.0 ppm

(1H).Aromatic Protons (C₆H₄): Two doublets

(AA'BB' system), ~7.9-8.0 ppm (2H) and ~7.6-

7.7 ppm (2H).Morpholine Protons (CH₂): Two

broad multiplets, ~3.7 ppm (4H, -N-CH₂-) and

~3.5 ppm (4H, -O-CH₂-).

¹³C NMR

Aldehyde Carbonyl (CHO): ~191.5 ppm.Amide

Carbonyl (C=O): ~169.0 ppm.Aromatic Carbons

(C₆H₄): ~142.0, 136.0, 129.8, 127.5

ppm.Morpholine Carbons (CH₂): ~66.5 ppm (-O-

CH₂-) and ~48.0, 42.5 ppm (-N-CH₂-).

IR (cm⁻¹)

Aldehyde C-H Stretch: Two weak bands at

~2830 and ~2730 cm⁻¹.Aldehyde C=O Stretch:

Strong, sharp band at ~1705 cm⁻¹.Amide C=O

Stretch (Amide I): Strong, sharp band at ~1640

cm⁻¹.Aromatic C=C Stretch: Medium bands at

~1600, 1500 cm⁻¹.

MS (ESI+)
[M+H]⁺: Calculated for C₁₂H₁₄NO₃⁺ at m/z

220.09.

Detailed Spectroscopic Analysis
¹H NMR Spectroscopy: The most diagnostic signal is the singlet for the aldehyde proton,

which appears far downfield (~10.0 ppm) due to the strong deshielding effect of the carbonyl

group.[7] The para-substituted aromatic ring will present as a characteristic AA'BB' system of

two distinct doublets. The eight protons of the morpholine ring typically appear as two broad,

overlapping signals due to their chemical non-equivalence and potential for conformational

exchange.

¹³C NMR Spectroscopy: The spectrum will be defined by the two carbonyl carbon signals: the

aldehyde carbon around 191 ppm and the amide carbon further upfield around 169 ppm.

Four distinct signals are expected in the aromatic region, consistent with a para-substituted
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benzene ring. Two signals will appear for the morpholine carbons, corresponding to those

adjacent to the nitrogen and those adjacent to the oxygen.

Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for both

carbonyl groups. The aldehyde C=O stretch appears at a higher frequency (~1705 cm⁻¹)

than the amide C=O stretch (~1640 cm⁻¹), which has more single-bond character due to

resonance with the nitrogen lone pair. The characteristic aldehyde C-H stretches near 2830

and 2730 cm⁻¹ are also key identifiers.

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show

the protonated molecular ion [M+H]⁺ at m/z 220. This confirms the molecular weight of the

compound.

Conclusion
4-(Morpholine-4-carbonyl)benzaldehyde is an indispensable tool for the modern medicinal

chemist. This guide has detailed two robust and efficient synthetic pathways, providing the

necessary procedural details and chemical rationale for its successful preparation. The

comprehensive characterization data serves as a benchmark for validating the structure and

purity of the synthesized material. By leveraging the protocols and insights within this

document, researchers can confidently access this versatile building block for application in a

wide range of drug discovery and organic synthesis endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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